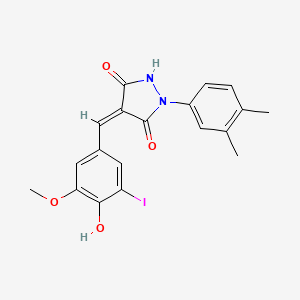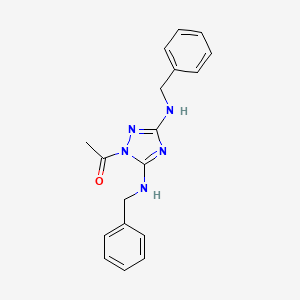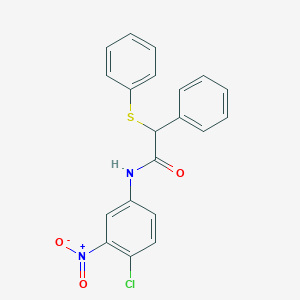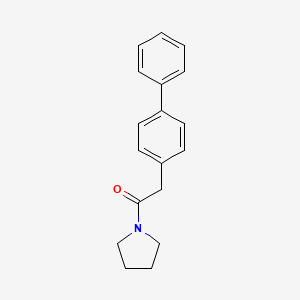
1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine, also known as MPBD or 4-Methylpiperidinyl 1,4-benzodiazepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzodiazepines and has been found to have anxiolytic and sedative effects.
作用机制
The exact mechanism of action of 1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine is not fully understood. However, it is believed to interact with the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmission in the brain. This interaction leads to an increase in the activity of GABA, resulting in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of the central nervous system, resulting in relaxation and sedation. It also has muscle relaxant effects and can reduce the severity and frequency of seizures.
实验室实验的优点和局限性
The advantages of using 1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine in lab experiments include its anxiolytic and sedative effects, which can be useful in studying the effects of stress and anxiety on behavior. However, its limitations include its potential side effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on 1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. Another area of research is its potential use as a muscle relaxant and anticonvulsant. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. Additionally, research on the synthesis of this compound with higher yields is needed to make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It has anxiolytic and sedative effects and has been studied for its ability to treat anxiety disorders, insomnia, and other related conditions. Its mechanism of action is believed to involve interaction with the GABA receptor, resulting in an increase in the activity of GABA. Future research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成方法
The synthesis of 1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine involves the reaction of 4-methylbenzoyl chloride with piperidine in the presence of triethylamine. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product. The yield of this synthesis method is reported to be around 50%.
科学研究应用
1-(4-methylbenzoyl)-4-(1-piperidinylcarbonyl)piperazine has been found to have potential applications in drug development due to its anxiolytic and sedative effects. It has been studied for its ability to treat anxiety disorders, insomnia, and other related conditions. In addition, it has also been investigated for its potential use as a muscle relaxant and anticonvulsant.
属性
IUPAC Name |
(4-methylphenyl)-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-15-5-7-16(8-6-15)17(22)19-11-13-21(14-12-19)18(23)20-9-3-2-4-10-20/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITXSCUMBCWXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4992223.png)
![4-methoxy-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4992229.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)
![3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4992264.png)



![11-(4-bromophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992295.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4992318.png)

![5-fluoro-3-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]-1H-indole trifluoroacetate](/img/structure/B4992328.png)